2-(2,2,2-Trifluoroethoxy)ethanamine is a chemical compound that has garnered attention due to its role as an intermediate in the synthesis of pharmacologically active molecules. Its derivatives have been explored for various applications, particularly in the field of medicinal chemistry. The trifluoroethoxy group is of interest because of its potential to improve the pharmacokinetic properties of pharmaceutical agents, such as increased metabolic stability and lipophilicity1.
The mechanism of action for compounds derived from 2-(2,2,2-Trifluoroethoxy)ethanamine is not directly described in the provided papers. However, one of the key intermediates synthesized from this compound is used in the production of Silodosin, an α1-adrenoceptor antagonist. This class of drugs works by blocking the action of neurotransmitters that cause smooth muscle contraction, thus, they are used to treat benign prostatic hyperplasia by relaxing the muscles in the prostate and bladder neck, making it easier to urinate1.
In medicinal chemistry, 2-(2,2,2-Trifluoroethoxy)ethanamine serves as a crucial intermediate in the synthesis of Silodosin. The novel synthetic route developed for this intermediate involves a series of reactions starting from 2-nitrochlorobenzene, which includes O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. This method is highlighted for its convenience and economic efficiency1.
The asymmetric synthesis of chiral compounds is a significant area of research due to their importance in the development of enantiomerically pure pharmaceuticals. A study describes the synthesis of a trifluoromethyl substituted (S)-tert-butylsulfonylamide, which is a key intermediate for producing (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine with high yield and stereoselectivity. This compound's structure was confirmed through various spectroscopic methods, indicating its potential utility in the synthesis of chiral drugs3.
The compound 1,1,1-tris(hydroxymethyl)ethane, while not directly a derivative of 2-(2,2,2-Trifluoroethoxy)ethanamine, represents a class of ligands that can facilitate copper-catalyzed cross-coupling reactions. These reactions are crucial for forming C-N, C-S, and C-O bonds, which are fundamental in the construction of complex organic molecules, including those derived from 2-(2,2,2-Trifluoroethoxy)ethanamine2.
Schiff bases derived from related amines have been investigated for their potential as pancreatic lipase inhibitors. These compounds, which include a piperazin-1-yl moiety, have shown promising activity in vitro. They were synthesized in high yields and characterized through various spectroscopic techniques. Their biological activities, including antioxidant and antibacterial properties, were also evaluated, demonstrating the versatility of ethanamine derivatives in the development of new therapeutic agents4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: